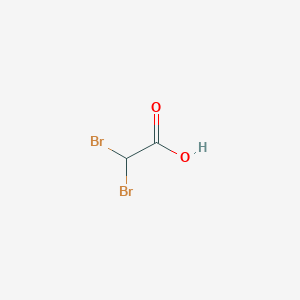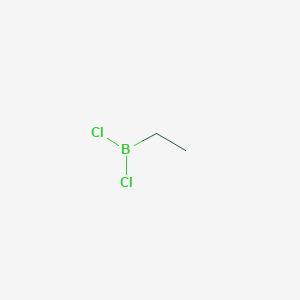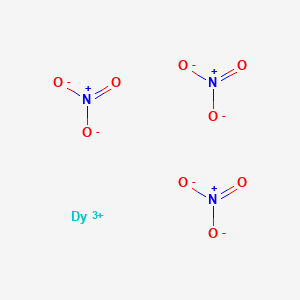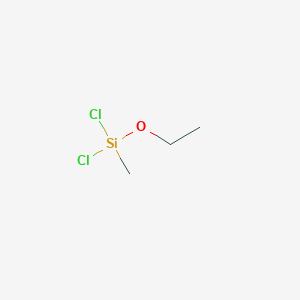
2,3,5-トリクロロ-6-ヒドロキシベンズアルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Trichloro-6-hydroxybenzaldehyde is a chemical compound that belongs to the chlorinated aromatic aldehyde family. It has a molecular formula of C7H3Cl3O2 and an average mass of 225.456 Da. This compound is used in various fields, including pharmaceuticals, agriculture, and industry.
科学的研究の応用
2,3,5-Trichloro-6-hydroxybenzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals
生化学分析
Biochemical Properties
The biochemical properties of 2,3,5-Trichloro-6-hydroxybenzaldehyde are not fully understood due to limited research. It is known to be involved in the synthesis of trichlorophenols
Molecular Mechanism
The molecular mechanism of action of 2,3,5-Trichloro-6-hydroxybenzaldehyde is not well understood. It is known to participate in the synthesis of trichlorophenols
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-6-hydroxybenzaldehyde typically involves the chlorination of hydroxybenzaldehyde derivatives under controlled conditions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for 2,3,5-Trichloro-6-hydroxybenzaldehyde may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
2,3,5-Trichloro-6-hydroxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of 2,3,5-trichloro-6-hydroxybenzoic acid.
Reduction: Formation of 2,3,5-trichloro-6-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 2,3,5-Trichloro-6-hydroxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorinated aromatic ring can also interact with hydrophobic pockets in biological molecules, affecting their function .
類似化合物との比較
Similar Compounds
3,5,6-Trichlorosalicylaldehyde: Similar structure with an additional chlorine atom at the 6-position.
2-Chloro-6-hydroxybenzaldehyde: Similar structure with only one chlorine atom at the 2-position.
Uniqueness
2,3,5-Trichloro-6-hydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms and a hydroxyl group on the benzaldehyde ring makes it a versatile intermediate for various chemical reactions and applications.
特性
IUPAC Name |
2,3,5-trichloro-6-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O2/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1-2,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRVYDUIKGEEDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)C=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336012 |
Source


|
| Record name | 2,3,5-trichloro-6-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23602-65-5 |
Source


|
| Record name | 2,3,5-trichloro-6-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3,3'-Bipyridine]-5-carboxylic acid](/img/structure/B154828.png)













